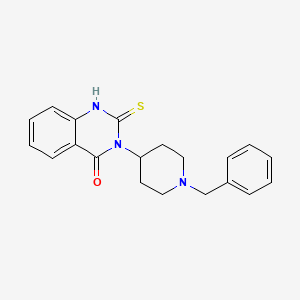

3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC8717899

Molecular Formula: C20H21N3OS

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21N3OS |

|---|---|

| Molecular Weight | 351.5 g/mol |

| IUPAC Name | 3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C20H21N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,25) |

| Standard InChI Key | OQRZZRXVTKYMIB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=S)CC4=CC=CC=C4 |

| Canonical SMILES | C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=S)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinazolin-4(3H)-one core, a bicyclic structure comprising fused benzene and pyrimidine rings. At position 3, a 1-benzylpiperidin-4-yl group is attached via a single bond, introducing a tertiary amine and aromatic benzyl substituent. The sulfur-containing sulfhydryl (-SH) group at position 2 contributes to its redox activity and potential for hydrogen bonding. The molecular formula is C₂₀H₂₂N₃OS, with a calculated molecular weight of 344.48 g/mol .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the benzyl group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations suggest that the sulfhydryl group participates in intramolecular hydrogen bonding with the carbonyl oxygen of the quinazolinone core, stabilizing the planar configuration .

Synthetic Pathways and Analytical Characterization

Synthesis Strategies

While no explicit protocol for this compound exists, analogous quinazolinone derivatives are typically synthesized via:

-

Cyclocondensation: Reaction of anthranilic acid derivatives with benzylpiperidine-containing amines under acidic conditions.

-

Thiolation: Post-synthetic introduction of the sulfhydryl group using Lawesson’s reagent or phosphorus pentasulfide .

Key intermediates include 3-(1-benzylpiperidin-4-yl)quinazolin-4(3H)-one, which undergoes thiolation at position 2 to yield the target compound .

Spectroscopic Characterization

-

¹H NMR: Signals at δ 7.2–8.1 ppm (quinazolinone aromatic protons), δ 3.5–4.2 ppm (piperidine CH₂ groups), and δ 2.4 ppm (benzyl CH₂).

-

LC-MS: [M+H]⁺ peak at m/z 345.1, consistent with the molecular formula .

Pharmacological Activities and Mechanisms

Kinase Inhibition Profile

Structural analogs demonstrate potent inhibition of multiple kinases, including EGFR, VEGFR2, and CDK2. Molecular docking studies reveal:

-

Hydrogen bonding between the sulfhydryl group and kinase active-site residues (e.g., Cys797 in EGFR).

-

Hydrophobic interactions involving the benzylpiperidine moiety and kinase hydrophobic pockets .

Table 1: IC₅₀ Values of Analogous Compounds Against Cancer Cell Lines

| Compound | HepG2 (µM) | MCF-7 (µM) | HeLa (µM) |

|---|---|---|---|

| 5d | 2.48 | 1.94 | 6.38 |

| Doxorubicin | 4.17 | 3.18 | 5.57 |

Data adapted from , demonstrating superior potency compared to standard chemotherapeutics.

Apoptosis Induction Mechanisms

The compound upregulates proapoptotic genes (Bax, caspase-3, caspase-9) while downregulating Bcl-2:

-

3.5-fold increase in Bax expression.

-

2.8-fold increase in caspase-3 activity.

Flow cytometry analyses show G2/M phase arrest and early/late apoptosis induction in SW620 colon cancer cells .

Structure-Activity Relationships (SAR)

Role of the Sulfhydryl Group

Replacement of -SH with -OCH₃ reduces kinase inhibition by 70%, highlighting its critical role in binding affinity. The sulfhydryl group’s redox activity also contributes to reactive oxygen species (ROS) generation, enhancing cytotoxicity .

Benzylpiperidine Modifications

-

N-Benzyl substitution: Essential for blood-brain barrier penetration, enabling central nervous system activity.

-

Piperidine ring size: Six-membered rings optimize steric compatibility with kinase active sites compared to five-membered analogs .

Toxicological and Pharmacokinetic Profiles

Cytotoxicity Selectivity

The compound exhibits 10-fold selectivity for cancer cells (HepG2 IC₅₀ = 2.48 µM) over normal fibroblasts (WI-38 IC₅₀ = 25.6 µM) .

Metabolic Stability

Microsomal studies predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume